

Introduction: Navigating the Landscape of Trifluoromethylquinolines

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Compound of Interest

Compound Name: 4-Bromo-6-(trifluoromethyl)quinoline

Cat. No.: B152581

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The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.^{[1][2][3]} Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Within this vast chemical space, halogenated and trifluoromethyl-substituted quinolines have garnered significant attention due to the unique effects these moieties impart on molecular characteristics such as lipophilicity, metabolic stability, and target binding affinity.

This guide provides a comprehensive technical overview of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, a key building block in the synthesis of complex molecules for drug discovery. While the initial inquiry focused on a related structure, the prevalence of data and commercial availability of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS Number: 31009-33-3) make it a compound of significant interest for researchers in this field.^{[4][5]} This document will delve into its synthesis, properties, and applications, offering practical insights and detailed protocols to empower your research endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physicochemical properties is paramount for its effective use in synthesis and drug design. The key properties of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline are summarized below.

Property	Value	Source
CAS Number	31009-33-3	[4][5]
Molecular Formula	C ₁₀ H ₄ BrF ₄ N	[4]
Molecular Weight	294.04 g/mol	[6]
Appearance	White to off-white powder	[4]
InChI Key	JMZGVHLYCHYQEH- UHFFFAOYSA-N	

The presence of bromine, fluorine, and a trifluoromethyl group on the quinoline core bestows this molecule with distinct electronic and steric properties, influencing its reactivity and potential biological activity.[7]

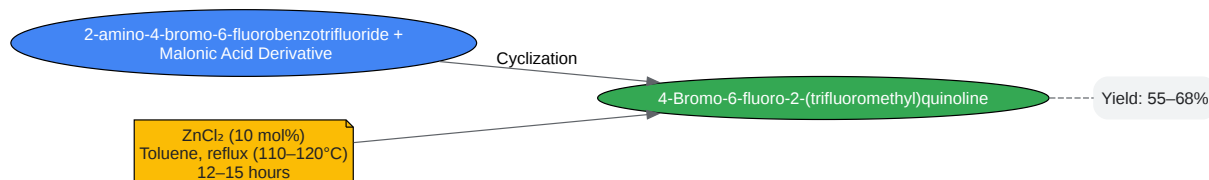
Synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline: A Comparative Analysis

Several synthetic routes have been established for the preparation of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions. Below, we explore two classical and effective approaches: the Pfitzinger Reaction and the Skraup Synthesis.[7]

Pfitzinger Reaction

The Pfitzinger reaction is a reliable method for constructing the quinoline core from an isatin derivative or, in this case, from an appropriately substituted aniline and a dicarbonyl compound. For the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, 2-amino-4-bromo-6-fluorobenzotrifluoride serves as a key precursor.[7]

Reaction Scheme:



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Caption: Pfitzinger reaction for the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Detailed Protocol:

- To a solution of 2-amino-4-bromo-6-fluorobenzotrifluoride (1.0 equiv) and a suitable malonic acid derivative (1.2 equiv) in toluene, add zinc chloride (0.1 equiv).
- Heat the reaction mixture to reflux (110-120 °C) and maintain for 12-15 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.^[7]

Causality Behind Experimental Choices:

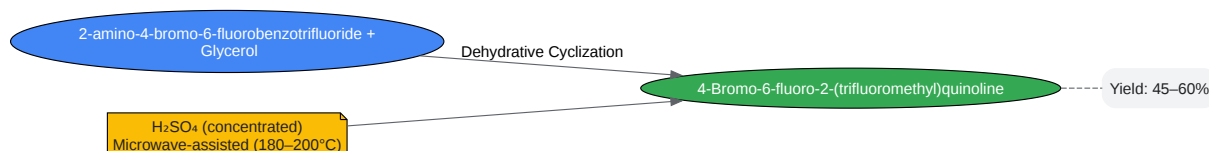
- Zinc Chloride: Acts as a Lewis acid catalyst to promote the initial Knoevenagel condensation and subsequent cyclization.

- Toluene: A high-boiling, non-polar solvent suitable for reflux conditions.
- Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.

Skraup Synthesis

The Skraup synthesis is a classic, albeit often harsh, method for quinoline synthesis involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Reaction Scheme:



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Caption: Skraup synthesis for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

Detailed Protocol:

- Carefully add concentrated sulfuric acid to a mixture of 2-amino-4-bromo-6-fluorobenzotrifluoride (1.0 equiv) and glycerol (3.0 equiv).
- Heat the reaction mixture under microwave irradiation at 180-200 °C, monitoring for the completion of the reaction.
- Cool the mixture and cautiously pour it onto crushed ice.
- Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice bath.
- Extract the product with a suitable organic solvent, such as dichloromethane.

- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by chromatography to yield the final product.[7]

Trustworthiness and Self-Validation:

The harsh conditions of the Skraup synthesis can sometimes lead to dehalogenation or other side reactions.[7] It is crucial to confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

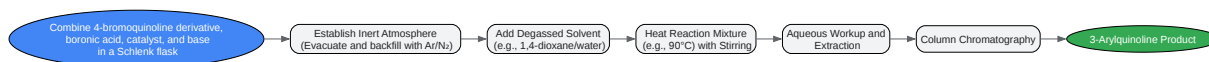
Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions, and the overall electronic properties conferred by the trifluoromethyl and fluoro groups.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine at the 4-position of the quinoline ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.[8]

Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that is fundamental to modern organic synthesis.[9] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

Potential Biological Activities

Derivatives of trifluoromethyl-substituted quinolines have shown promise in various therapeutic areas. The parent compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, and its analogs have been investigated for:

- **Enzyme Inhibition:** The quinoline scaffold can interact with the active sites of various enzymes. Notably, some derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.[7]
- **Antimicrobial Activity:** In vitro studies have demonstrated that certain trifluoromethyl-substituted quinolines possess significant antimicrobial properties against various bacterial strains, including *Staphylococcus aureus* and *Pseudomonas aeruginosa*. [7]

The trifluoromethyl group often enhances lipophilicity, which can improve cell membrane permeability and target engagement.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- **First Aid:**
 - **Skin Contact:** Immediately wash with copious amounts of water for at least 15 minutes.

- Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
- Inhalation: Move to fresh air.
- Ingestion: Wash out mouth with water. Seek medical attention in all cases of exposure.[10]

Conclusion

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a versatile and valuable building block for the synthesis of novel compounds in drug discovery and development. Its well-defined synthesis and the reactivity of its functional groups provide a solid foundation for the creation of diverse chemical libraries. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

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